tert-Butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It is identified by its unique structure, which includes a tert-butyl group and a 4-methylpyridine moiety. This compound is primarily recognized for its potential applications in organic synthesis and medicinal chemistry, serving as a building block for more complex molecular architectures.
The synthesis of tert-butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves a nucleophilic substitution reaction. The primary method includes:
In an industrial context, larger-scale synthesis may employ continuous flow reactors to improve efficiency and yield. Automated systems for reagent addition and product isolation can also enhance production processes.
The molecular structure of tert-butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate features:
Property | Value |
---|---|
Molecular Formula | C15H22N2O2 |
Molecular Weight | 262.35 g/mol |
IUPAC Name | tert-butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI Key | SZMYKENODWLBJM-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=NC=C1)C2CCCN2C(=O)OC(C)(C)C |
tert-Butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo several chemical transformations:
These reactions are significant in synthetic organic chemistry as they allow for the modification of the compound's structure to create new derivatives with potentially enhanced properties or activities.
The mechanism of action for tert-butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with biological targets such as enzymes or receptors. The pyrrolidine ring's structure allows it to mimic natural substrates, enabling it to bind effectively to active sites on target molecules. This binding can modulate biological pathways by either inhibiting or activating specific enzymes, thereby influencing cellular processes.
While specific physical properties such as boiling point and melting point are not widely reported, the compound's stability under standard laboratory conditions makes it suitable for various applications.
Key chemical properties include:
These properties make it versatile for use in both laboratory settings and industrial applications.
tert-Butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several scientific uses:
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2